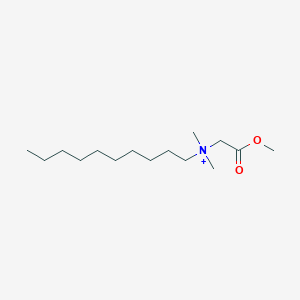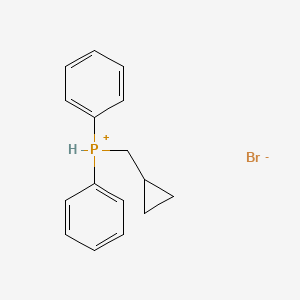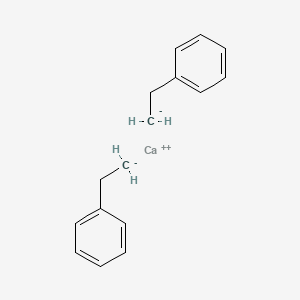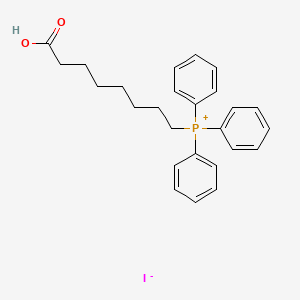
(7-Carboxyheptyl)(triphenyl)phosphanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Carboxyheptyl)(triphenyl)phosphanium iodide is a chemical compound that features a triphenylphosphonium moiety attached to a 7-carboxyheptyl chain, with an iodide counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Carboxyheptyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent, followed by the introduction of the carboxyheptyl group. The reaction conditions often require a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction. The iodide counterion is introduced through the use of an iodinating agent such as sodium iodide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
(7-Carboxyheptyl)(triphenyl)phosphanium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction yields phosphines .
科学的研究の応用
(7-Carboxyheptyl)(triphenyl)phosphanium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential as a mitochondrial targeting agent due to the triphenylphosphonium moiety, which can facilitate the delivery of therapeutic agents to mitochondria.
Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting cancer cells.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of (7-Carboxyheptyl)(triphenyl)phosphanium iodide involves its ability to target and accumulate in mitochondria due to the lipophilic triphenylphosphonium cation. This targeting is facilitated by the mitochondrial membrane potential, which drives the accumulation of the compound within the mitochondria. Once inside, it can exert its effects by interacting with mitochondrial components, potentially disrupting mitochondrial function and inducing cell death in targeted cells .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A related compound that lacks the carboxyheptyl group and iodide ion.
(4-Carboxybutyl)(triphenyl)phosphanium bromide: Similar structure but with a shorter alkyl chain and a bromide counterion.
(10-Carboxydecyl)(triphenyl)phosphanium chloride: Similar structure but with a longer alkyl chain and a chloride counterion.
Uniqueness
(7-Carboxyheptyl)(triphenyl)phosphanium iodide is unique due to its specific alkyl chain length and iodide counterion, which can influence its chemical reactivity and biological targeting properties. The presence of the carboxyheptyl group also provides additional functionalization possibilities, making it a versatile compound for various applications .
特性
CAS番号 |
115476-04-5 |
|---|---|
分子式 |
C26H30IO2P |
分子量 |
532.4 g/mol |
IUPAC名 |
7-carboxyheptyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C26H29O2P.HI/c27-26(28)21-13-2-1-3-14-22-29(23-15-7-4-8-16-23,24-17-9-5-10-18-24)25-19-11-6-12-20-25;/h4-12,15-20H,1-3,13-14,21-22H2;1H |
InChIキー |
MDAYCDUQRMMRQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
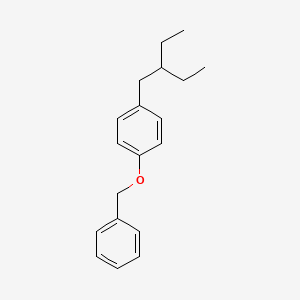
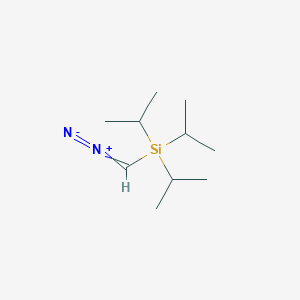
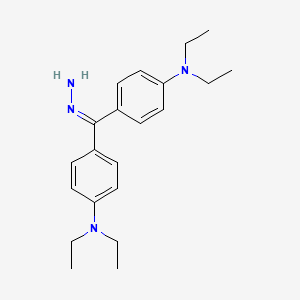
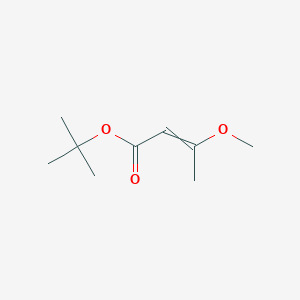
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
